

A Guide to the Spectroscopic Characterization of 1-Decene

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Compound of Interest

Compound Name:	1-Decene
CAS No.:	672-05-9
Cat. No.:	B7765993

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Introduction

1-Decene (C₁₀H₂₀) is a linear alpha-olefin, a class of unsaturated hydrocarbons with significant industrial applications, including its use as a comonomer in the production of polymers like polyethylene, and as a chemical intermediate in the synthesis of plasticizers, surfactants, and synthetic lubricants.[1] The precise structural elucidation and purity assessment of **1-decene** are paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of **1-decene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and related fields, offering both foundational principles and practical insights into the interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For **1-decene**, ¹H and ¹³C NMR

provide a complete picture of the proton and carbon environments within the molecule.

^1H NMR Spectroscopy of 1-Decene

Proton NMR (^1H NMR) provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

The ^1H NMR spectrum of **1-decene** exhibits characteristic signals corresponding to the vinylic protons of the double bond and the aliphatic protons of the long alkyl chain.

- Vinylic Protons (C1 and C2): The three protons on the double bond ($\text{H}_2\text{C}=\text{CH}-$) are the most deshielded due to the electron-withdrawing nature of the sp^2 hybridized carbons.
 - The internal vinylic proton ($-\text{CH}=\text{}$) appears as a complex multiplet in the range of δ 5.75-5.85 ppm. This complexity arises from coupling to both the terminal vinylic protons and the adjacent methylene protons.
 - The two terminal vinylic protons ($=\text{CH}_2$) are diastereotopic and appear as distinct signals. One resonates around δ 4.95-5.05 ppm and the other around δ 4.88-4.98 ppm. Both signals are typically multiplets due to geminal and vicinal coupling.
- Allylic Protons (C3): The two protons on the carbon adjacent to the double bond ($-\text{CH}_2-\text{CH}=\text{CH}_2$) are deshielded relative to other methylene groups and appear as a multiplet around δ 2.00-2.10 ppm.
- Aliphatic Protons (C4-C9): The protons of the long methylene chain create a large, overlapping signal in the region of δ 1.20-1.40 ppm.
- Terminal Methyl Protons (C10): The three protons of the terminal methyl group ($-\text{CH}_3$) are the most shielded and appear as a triplet around δ 0.85-0.95 ppm, coupled to the adjacent methylene group.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH=CH ₂	5.75-5.85	Multiplet	1H
-CH=CH ₂ (trans)	4.95-5.05	Multiplet	1H
-CH=CH ₂ (cis)	4.88-4.98	Multiplet	1H
=CH-CH ₂ -	2.00-2.10	Multiplet	2H
-(CH ₂) ₆ -	1.20-1.40	Broad Multiplet	12H
-CH ₃	0.85-0.95	Triplet	3H

- Sample Preparation: Dissolve approximately 5-10 mg of **1-decene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy of 1-Decene

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in a molecule.

The ¹³C NMR spectrum of **1-decene** clearly distinguishes the sp² carbons of the double bond from the sp³ carbons of the alkyl chain.[2]

- Olefinic Carbons (C1 and C2): The two carbons of the double bond are significantly deshielded. The internal carbon (CH=CH₂) appears at approximately δ 139.1 ppm, while the terminal carbon (CH=CH₂) is more shielded, appearing around δ 114.1 ppm.[3]

- Aliphatic Carbons (C3-C10): The carbons of the alkyl chain show characteristic chemical shifts. The allylic carbon (C3) is found around δ 33.9 ppm. The subsequent methylene carbons (C4-C8) appear in a cluster between δ 28.9 and 29.5 ppm. The C9 carbon is slightly more shielded at δ 22.7 ppm, and the terminal methyl carbon (C10) is the most shielded, appearing at δ 14.1 ppm.

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (=CH ₂)	114.1
C2 (-CH=)	139.1
C3	33.9
C4	28.9
C5	29.1
C6	29.3
C7	29.5
C8	31.9
C9	22.7
C10 (-CH ₃)	14.1

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **1-decene** in 0.6-0.7 mL of deuterated solvent.
- Instrumentation: Use a spectrometer with a broadband probe.
- Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the data similarly to ¹H NMR. The solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of **1-decene** is characterized by absorptions corresponding to the vibrations of the C=C double bond and the C-H bonds of both the alkene and alkane portions of the molecule.^{[4][5]}

- =C-H Stretch: The stretching vibration of the C-H bonds on the sp² carbons of the double bond typically appears at wavenumbers greater than 3000 cm⁻¹. For **1-decene**, this is observed as a sharp peak around 3077 cm⁻¹.^[5]
- C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds on the sp³ carbons of the long alkyl chain appear just below 3000 cm⁻¹. These are typically strong, sharp peaks in the range of 2850-2960 cm⁻¹.^[6]
- C=C Stretch: The stretching vibration of the carbon-carbon double bond gives rise to a characteristic absorption band. In **1-decene**, this peak is found at approximately 1641 cm⁻¹.^{[5][7]}
- =C-H Bend (Out-of-Plane): The out-of-plane bending vibrations (wags) of the C-H bonds on a terminal alkene are particularly diagnostic. For a monosubstituted alkene like **1-decene**, two strong bands are expected. These are observed around 991 cm⁻¹ and 909 cm⁻¹.
- -CH₂- Bend (Scissoring): The scissoring vibration of the methylene groups in the alkyl chain results in an absorption band around 1465 cm⁻¹.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
=C-H Stretch	~3077	Medium
C-H Stretch (sp ³)	2850-2960	Strong
C=C Stretch	~1641	Medium
-CH ₂ - Bend	~1465	Medium
=C-H Bend	~991, ~909	Strong

- Sample Preparation: As **1-decene** is a liquid, the spectrum can be easily obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of **1-decene** provides key structural information through the analysis of its molecular ion and fragment ions.^{[8][9]}

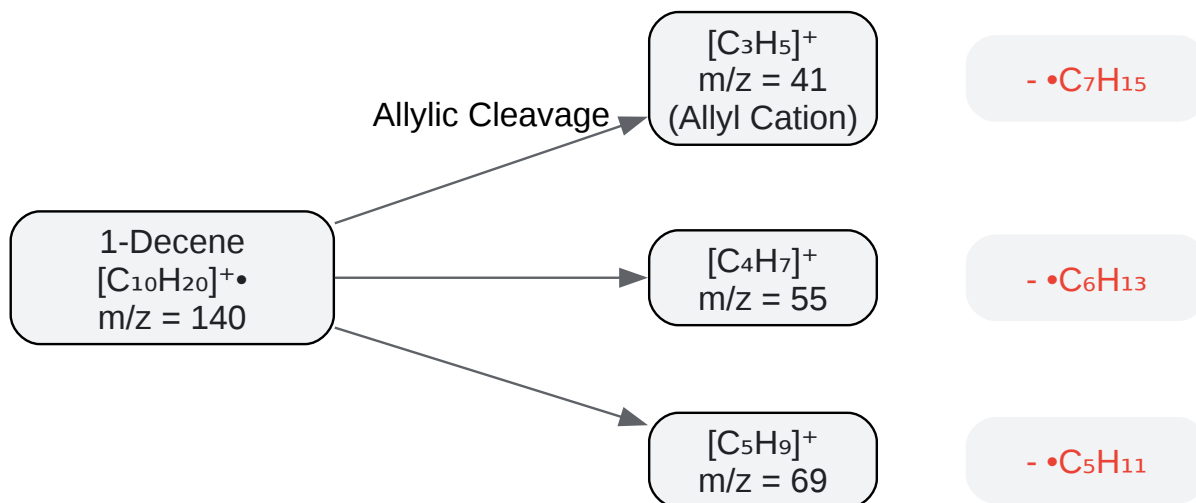
- Molecular Ion ($M^{+\bullet}$): The molecular ion peak corresponds to the intact molecule with one electron removed. For **1-decene** (C₁₀H₂₀), the molecular weight is 140.27 g/mol.^[10] The molecular ion peak is observed at $m/z = 140$.

- **Fragmentation Pattern:** The molecular ion of **1-decene** is unstable and undergoes fragmentation to produce smaller, more stable ions.[11] The fragmentation of alkenes is often complex, but some characteristic patterns emerge.[12][13] The fragmentation pattern is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[12]
 - **Allylic Cleavage:** A common fragmentation pathway for alkenes is cleavage of the bond allylic to the double bond. For **1-decene**, this would involve the loss of a C₇H₁₅ radical, leading to a stable allylic carbocation at m/z = 41 ([C₃H₅]⁺). This is often a prominent peak in the spectrum.
 - **Other Significant Fragments:** Other significant peaks are observed at m/z = 55, 69, 83, 97, and 111, corresponding to the general formula [C_nH_{2n-1}]⁺. The base peak (the most intense peak) is often at m/z = 41 or m/z = 55.

m/z	Proposed Fragment
140	[C ₁₀ H ₂₀] ⁺ • (Molecular Ion)
111	[C ₈ H ₁₅] ⁺
97	[C ₇ H ₁₃] ⁺
83	[C ₆ H ₁₁] ⁺
69	[C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺ (Allyl Cation)

- **Sample Introduction:** Introduce a small amount of the volatile liquid **1-decene** into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples or direct injection.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.
- **Mass Analysis:** The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

- Detection: The detector counts the number of ions at each m/z value, generating the mass spectrum.



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Caption: Major fragmentation pathways of **1-decene** in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **1-decene**. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alkene and alkane functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through its fragmentation pattern. By understanding the principles behind each technique and the characteristic spectral features of **1-decene**, researchers can confidently identify and assess the purity of this important industrial chemical.

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